molecular formula C7H6ClNO3 B3252102 4-Amino-5-chloro-2-hydroxybenzoic acid CAS No. 21386-95-8

4-Amino-5-chloro-2-hydroxybenzoic acid

Cat. No.: B3252102
CAS No.: 21386-95-8
M. Wt: 187.58 g/mol
InChI Key: YDPNBRVAZXOPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-chloro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNBRVAZXOPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A cooled (5° C.) suspension of 60% sodium hydride/oil dispersion (20.0 g, 0.50 mole) in anhydrous dimethylformamide (300 mL) under nitrogen was treated slowly dropwise with ethyl mercaptan (18.7 g, 0.30 mole) so as to maintain a pot temperature below 15° C., then stirred at room temperature for 15 minutes, cooled (5° C.), and treated in portions with 4-amino-5-chloro-2-methoxybenzoic acid (40.33 g, 0.20 mole). The mixture was heated to 105°±5° C. for 4 hours, cooled, and concentrated in vacuo to remove most of the dimethylformamide, then plunged into water (500 mL). The aqueous solution was extracted with methylene chloride (2×150 mL), and ether (150 mL), acidified with concentrated HCl (55 mL), filtered, and the filter cake washed with water and dried in vacuo to afford 35.7 g of crude product. Crystallization from tetrahydrofuran/hexane afforded 31.3 g (83%) of white solid; mp 192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
40.33 g
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A 0.1 molar solution of boron tribromide in methylene chloride (600 ml) is added to a stirred suspension of methyl 2-methoxy-4-amino-5-chlorobenzoate (37 g) in methylene chloride (500 ml). After stirring for 20 hrs, the mixture is poured into ice water, and the precipitate remaining in the reaction container is washed in the ice water mixture with a solution of 5.5N NaOH (600 mls). The aqueous layer is separated and acidified to pH3. The resulting precipitate is filtered, washed with water and dried affording 4-amino-5-chlorosalicylic acid which is used directly in the next step.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 37 g (0.15 mol) of methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride in 500 ml methylene chloride is stirred at 25° C. To this is added 600 ml (0.60 mol) of BBr3 in CH2Cl2 gradually until the ester dissolves. After 24 hours stirring a ppt. forms on the side of the flask. This mixture is poured into rapidly stirring ice water (700 ml). Aqueous NaOH (5.5N, 600 ml) is poured in to the flask to dissolve the ppt. The water organic layer forms a ppt. and this mixture is stirred and cooled in an ice bath and treated with the NaOH solution cautiously. The ppt. dissolves and the organic layer is separated. The aqueous layer is washed with CH2Cl2 (200 ml) and then cooled to 0° and treated with concentrated HCl with stirring. A colorless ppt. forms which is filtered, washed (H2O) and air dried to obtain 4-amino-5-chlorosalicylic acid which is used directly in the next step.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-chloro-2-hydroxybenzoic acid
Reactant of Route 2
4-Amino-5-chloro-2-hydroxybenzoic acid
Reactant of Route 3
4-Amino-5-chloro-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-5-chloro-2-hydroxybenzoic acid
Reactant of Route 5
4-Amino-5-chloro-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-5-chloro-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.